![molecular formula C16H15F3N4O2S B2772478 N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477852-92-9](/img/structure/B2772478.png)
N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H15F3N4O2S and its molecular weight is 384.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C16H15F3N4O2S
- Molecular Weight : 384.38 g/mol
- CAS Number : 477852-92-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and enzyme inhibition. Below are the key findings from various studies:
Antimicrobial Activity
-
Inhibition of Mycobacterium tuberculosis :
- Studies have shown that derivatives of hydrazinecarboxamides, including those structurally related to this compound, exhibit inhibitory effects on Mycobacterium tuberculosis and non-tuberculous mycobacteria (e.g., M. avium and M. kansasii). The minimum inhibitory concentrations (MICs) for these compounds ranged from 62.5 µM to 1000 µM depending on the specific derivative tested .
- Cytotoxicity :
Enzyme Inhibition
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
Structure-Activity Relationship (SAR)
The structural modifications in hydrazinecarboxamide derivatives have been shown to enhance biological activity. For instance, the introduction of different alkyl chains significantly affected the potency against Mycobacterium tuberculosis. Shorter alkyl chains were less effective compared to longer ones, which exhibited improved MIC values .
Case Study 1: Antimycobacterial Activity
A series of synthesized derivatives were tested against M. tuberculosis and M. kansasii. The N-hexyl derivative exhibited an MIC of 250 µM against M. tuberculosis, while modifications leading to cyclization improved activity against M. kansasii .
Case Study 2: Enzyme Inhibition
Research showed that specific modifications in the hydrazinecarboxamide structure led to enhanced AChE inhibition, with some compounds displaying IC50 values lower than that of rivastigmine, indicating their potential as therapeutic agents for cognitive disorders .
Summary Table of Biological Activities
Activity | Target Organism/Enzyme | MIC/IC50 | Remarks |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 62.5 - 1000 µM | Varies by derivative; some show significant activity |
M. avium, M. kansasii | Varies | Effective against both strains | |
Enzyme Inhibition | Acetylcholinesterase | 27.04 - 106.75 µM | Comparable to rivastigmine |
Butyrylcholinesterase | Similar range | Moderate inhibition observed |
Propiedades
IUPAC Name |
1-methyl-3-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-20-15(26)22-21-14(25)11-5-6-13(24)23(9-11)8-10-3-2-4-12(7-10)16(17,18)19/h2-7,9H,8H2,1H3,(H,21,25)(H2,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIJHTDWTRYFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.